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molecular formula C11H13NO B3348292 2-ethyl-5-methoxy-1H-indole CAS No. 163688-10-6

2-ethyl-5-methoxy-1H-indole

Cat. No. B3348292
M. Wt: 175.23 g/mol
InChI Key: UIEHVKCFXAZDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733923

Procedure details

1-[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl]-2-butanone (7.33 g, 0.025 mol) in 120 mL of CH2Cl2 and 20 mL of trifluoroacetic acid was stirred for 20 hours, washed with water, NaHCO3 solution and the product chromatographed on silica (eluted with 20% EtOAc/hexane) to give 2.54 g (58% yield) of 2-ethyl-5-methoxy-1H-indole as a white solid, mp 49°-50° C.
Name
1-[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl]-2-butanone
Quantity
7.33 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=1[CH2:17][C:18](=O)[CH2:19][CH3:20])=O)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[CH2:19]([C:18]1[NH:8][C:9]2[C:10]([CH:17]=1)=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[CH3:20]

Inputs

Step One
Name
1-[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl]-2-butanone
Quantity
7.33 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)CC(CC)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
the product chromatographed on silica (eluted with 20% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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